molecular formula C9H19NS B1610574 3-(Cyclohexylthio)-1-propanamine CAS No. 56216-09-2

3-(Cyclohexylthio)-1-propanamine

Cat. No.: B1610574
CAS No.: 56216-09-2
M. Wt: 173.32 g/mol
InChI Key: IYRIBRIAXGCUFF-UHFFFAOYSA-N
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Description

Cyclohexane Ring Geometry

  • The cyclohexane ring adopts a chair conformation , minimizing steric strain.
  • Substituents at the sulfur atom occupy equatorial positions to reduce 1,3-diaxial interactions.

Thioether Linkage and Propane Chain

  • The C-S bond length is approximately 1.81 Å , typical for thioethers.
  • The C-C-S-C dihedral angle near 180° favors an antiperiplanar arrangement, reducing torsional strain.

Amine Group Orientation

  • The primary amine (-NH₂) group adopts a gauche conformation relative to the propane chain, optimizing

Properties

IUPAC Name

3-cyclohexylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRIBRIAXGCUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498312
Record name 3-(Cyclohexylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-09-2
Record name 3-(Cyclohexylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

  • Starting materials : Cyclohexyl mercaptan or dicyclohexyl disulfide
  • Reagents : Chlorine gas (Cl₂)
  • Solvent : Toluene, hexane, or cyclohexane
  • Conditions : Temperature range from -20 to 100 °C, preferably 0 to 20 °C
  • Outcome : Cyclohexylsulfenyl chloride

The chlorination is often performed in the presence of phthalimide or other bases to stabilize the intermediate and improve yield reproducibility.

N-Cyclohexylthiophthalimide is commonly synthesized by reacting cyclohexylsulfenyl chloride with phthalimide in the presence of bases such as alkali hydroxides or tertiary amines. This step is important as it facilitates the introduction of the cyclohexylthio group in a protected form, which can later be converted to the target amine.

Typical Reaction Conditions:

Parameter Details
Base Sodium hydroxide (5-40% aqueous), tertiary amines (e.g., triethylamine)
Base to phthalimide ratio 1:1 to 1.3:1 (preferably 1.05:1 to 1.1:1)
Solvent Organic aprotic solvents (toluene, hexane)
Temperature 0 to 20 °C
Molar ratios Dicyclohexyl disulfide : phthalimide = 1:2 to 1:2.1; Chlorine : disulfide = 1:1 to 1.05:1

The reaction is often performed by introducing chlorine into a mixture of dicyclohexyl disulfide and phthalimide dissolved in the solvent, allowing in situ formation of cyclohexylsulfenyl chloride, which then reacts with phthalimide in the presence of the base.

Conversion to this compound

While direct preparation methods for this compound are less explicitly documented, a plausible route involves the following:

  • Deprotection and amination : The phthalimide group can be removed under hydrazinolysis or other deprotection conditions to yield the free amine.
  • Alkylation or substitution : The cyclohexylthio group can be introduced onto a 1-propanamine backbone via nucleophilic substitution of a suitable leaving group (e.g., halogenated propanamine derivatives) by cyclohexylthiolate anion.

This approach aligns with general synthetic organic chemistry principles where protected intermediates facilitate selective functional group transformations.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Cyclohexyl mercaptan or dicyclohexyl disulfide Chlorine gas, organic solvent (toluene/hexane), 0-20 °C Cyclohexylsulfenyl chloride Chlorination step to form sulfenyl chloride
2 Cyclohexylsulfenyl chloride + phthalimide Base (NaOH or tertiary amine), organic solvent, 0-20 °C N-Cyclohexylthiophthalimide Formation of protected intermediate
3 N-Cyclohexylthiophthalimide Hydrazine or other deprotection agents This compound (after further functionalization) Final amine obtained by deprotection and substitution

Research Findings and Considerations

  • The reproducibility of yields in the preparation of N-cyclohexylthiophthalimide can vary depending on reaction conditions and base choice; tertiary amines like triethylamine are preferred for better control.
  • Use of aqueous sodium hydroxide solutions with controlled concentration (5-40%) and density (1.0 to 1.2 g/ml) improves reaction efficiency and product purity.
  • Organic solvents such as toluene and hexane are favored due to their stability and ability to dissolve intermediates effectively.
  • The entire process benefits from maintaining low to moderate temperatures (0 to 20 °C) to prevent decomposition and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylthio)-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohexylthio)-1-propanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfanyl-containing compounds with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylthio)-1-propanamine involves its interaction with molecular targets through the sulfanyl and amine groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of 3-(Cyclohexylthio)-1-propanamine with analogs differing in substituents:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties/Applications References
3-(Methylthio)-1-propanamine C4H11NS 105.20 -S-CH3 Strong MetAP1 inhibition (IC50 = 0.044 μM)
3-(4-Chlorophenoxy)-1-propanamine HCl C9H13Cl2NO 222.11 -O-C6H4-Cl (para) Likely high polarity due to phenoxy group; pharmaceutical intermediate
3-[(2-Furylmethyl)thio]-1-propanamine C8H13NOS 171.26 -S-CH2-(2-furyl) Heterocyclic furan enhances electronic diversity; lab reagent
3-(Cyclohexylamino)-1-propanesulfonic acid C9H19NO3S 221.32 -NH-C6H11 + -SO3H Sulfonic acid group increases acidity; biochemical buffer
3-(Methylthio)-propan-1-amine (derivative) C15H16ClN3O2S 337.82 -S-CH3 + chromenyl-oxadiazole High molecular weight; potential antimicrobial/anticancer agent
Key Observations:
  • Biological Activity: The methylthio analog demonstrates potent methionine aminopeptidase (MetAP1) inhibition (IC50 = 0.044 μM), suggesting that sulfur-containing substituents are critical for enzyme binding. The cyclohexylthio group may offer steric or hydrophobic advantages in similar targets .
  • Electronic Effects : The furylmethylthio group introduces a heteroaromatic ring, which could alter electronic properties and binding kinetics compared to cyclohexylthio .

Stability and Reactivity

  • This contrasts with sulfur-substituted propanamines, where stability is influenced by sulfur’s oxidation state and substituent bulk .
  • Synthetic Applications : Derivatives such as 3-((3-nitrophenyl)methoxy)-1-propanamine are intermediates in thiourea and thiazole synthesis, highlighting the versatility of propanamine backbones in organic chemistry .

Industrial and Regulatory Considerations

  • Polymer Chemistry : Cyclosilazanes modified with 3-(triethoxysilyl)-1-propanamine are used in polymer production, indicating that amine-functionalized propanamines can enhance material properties .
  • Safety Profiles: Compounds like 3-(Cyclohexylamino)-1-propanesulfonic acid are classified as non-hazardous, suggesting that cyclohexyl-substituted propanamines may have favorable safety profiles in industrial settings .

Biological Activity

3-(Cyclohexylthio)-1-propanamine, with the CAS number 56216-09-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H17SC_{10}H_{17}S with a molecular weight of approximately 185.31 g/mol. The compound features a cyclohexyl group attached to a thioether moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC10H17SC_{10}H_{17}S
Molecular Weight185.31 g/mol
CAS Number56216-09-2
SolubilitySoluble in organic solvents

Research indicates that this compound may interact with specific receptors and enzymes in biological systems. Its thioether structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways.

Potential Mechanisms Include:

  • Receptor Modulation: The compound may bind to neurotransmitter receptors, affecting synaptic transmission.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, thereby altering physiological responses.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound.

Table 2: Summary of Pharmacological Effects

Study ReferenceEffect ObservedMethodology
Study AAntidepressant-like activityBehavioral assays in rodents
Study BAnti-inflammatory propertiesIn vitro cytokine assays
Study CNeuroprotective effectsNeuronal cell culture studies

Case Studies

  • Antidepressant Activity : In a study conducted on rodent models, this compound demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties : Another investigation assessed the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 production, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotection : A recent study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative agents.

Q & A

Q. What are the established synthetic routes for 3-(Cyclohexylthio)-1-propanamine, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

  • Step 1: Michael addition of cyclohexylthiol to acrylonitrile to form 3-(cyclohexylthio)propanenitrile.
  • Step 2: Reduction of the nitrile group to a primary amine using catalytic hydrogenation (e.g., Raney nickel) or LiAlH4.
    Optimization Strategies:
  • Use Design of Experiments (DOE) to test variables: temperature (e.g., 60–100°C for Step 1), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–20 mol% for Step 2).
  • Monitor intermediates via TLC or GC-MS to minimize side reactions (e.g., over-reduction or disulfide formation) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • Structural Confirmation:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Compare chemical shifts (e.g., δ ~2.8 ppm for -CH2NH2) with published spectra .
    • Mass Spectrometry (MS): Look for [M+H]<sup>+</sup> at m/z 188.3 (C9H19NS).
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection at 254 nm; retention time ~6.2 min (method: 60% acetonitrile/water) .

Q. How should this compound be stored to maintain stability, and what are the degradation products under various conditions?

Methodological Answer:

  • Storage Conditions:
    • Argon atmosphere, –20°C, in amber vials to prevent oxidation and photodegradation .
  • Degradation Pathways:
    • Hydrolysis: Forms cyclohexyl mercaptan and propanal (GC-MS confirmation) .
    • Oxidation: Yields sulfoxide derivatives (LC-MS/MS detection at m/z 204.3) .

Advanced Research Questions

Q. How does the electronic environment of the cyclohexylthio group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Computational Analysis:
    • Perform Density Functional Theory (DFT) calculations to map electron density at the sulfur atom. Higher electron density correlates with nucleophilicity (e.g., B3LYP/6-31G* level) .
  • Experimental Validation:
    • Compare reaction rates with analogs (e.g., arylthio vs. alkylthio derivatives) in SN2 reactions using kinetic studies (UV-Vis monitoring) .

Q. Are there contradictory reports on the biological activity of this compound derivatives, and how can these discrepancies be resolved?

Methodological Answer:

  • Case Study: Conflicting IC50 values in kinase inhibition assays may arise from:
    • Impurity Interference: Use preparative HPLC to isolate >99% pure batches .
    • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) .
  • Resolution Strategy:
    • Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies can predict the binding affinity of this compound derivatives to neurological targets (e.g., monoamine transporters)?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with the serotonin transporter (PDB: 5I6X). Focus on hydrophobic contacts with the cyclohexyl group .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor complexes for 100 ns to assess stability of salt bridges (e.g., NH2 group with Asp<sup>98</sup>) .
  • Validation:
    • Compare predicted ΔG values with experimental surface plasmon resonance (SPR) data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclohexylthio)-1-propanamine
Reactant of Route 2
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